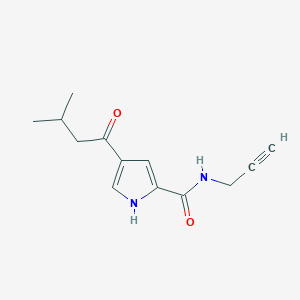

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide

Description

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name |

4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-5-14-13(17)11-7-10(8-15-11)12(16)6-9(2)3/h1,7-9,15H,5-6H2,2-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBOUHVNWJRAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the 3-methylbutanoyl group: This step involves the acylation of the pyrrole ring using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the 2-propynyl group: This can be done through a nucleophilic substitution reaction where the pyrrole nitrogen is alkylated with 2-propynyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkylated pyrrole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide: can be compared with other pyrrole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrrole derivatives.

Biological Activity

4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

- IUPAC Name : 4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.283 g/mol

The compound's structure includes a pyrrole ring, a carboxamide group, and an acyl group derived from 3-methylbutanoic acid.

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. A study highlighted the design and synthesis of pyrrole-2-carboxamides, which demonstrated potent activity against Mycobacterium tuberculosis (Mtb) through inhibition of the MmpL3 protein, crucial for mycolic acid biosynthesis in the bacterial cell wall . The specific structure-activity relationship (SAR) studies showed that modifications to the pyrrole ring can enhance antibacterial properties significantly.

Anticancer Activity

Pyrrole derivatives, including this compound, have been investigated for their anticancer potential. The compound may interact with various molecular targets, leading to apoptosis in cancer cells. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in a biological response. For instance, its potential as an MmpL3 inhibitor suggests that it could disrupt essential metabolic processes in bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potent against Mtb (MIC < 0.016 μg/mL) | |

| Anticancer | Induces apoptosis in cancer cells | Ongoing research |

| Enzyme Inhibition | Potential MmpL3 inhibition |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.

- Acylation : Introduction of the 3-methylbutanoyl group using acyl chloride.

- Alkylation : N-alkylation with 2-propynyl bromide under basic conditions.

These synthetic methods allow for the production of various derivatives that can be screened for enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.